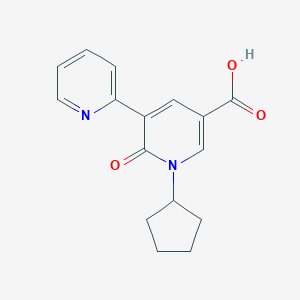
1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid
Übersicht
Beschreibung
1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Cyclization: Formation of the dihydropyridine ring through a cyclization reaction.
Functional Group Introduction: Introduction of the cyclopentyl and pyridinyl groups through substitution reactions.
Oxidation: Oxidation of specific positions on the ring to introduce the keto group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation to form more oxidized derivatives.
Reduction: Reduction of the keto group to form alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized compounds, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the synthesis of materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other biomolecules, leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydropyridine: A well-known class of compounds with similar structures but different substituents.
Pyridine Derivatives: Compounds with a pyridine ring that may have similar biological activities.
Uniqueness
1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H16N2O3 |
|---|---|
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
1-cyclopentyl-6-oxo-5-pyridin-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O3/c19-15-13(14-7-3-4-8-17-14)9-11(16(20)21)10-18(15)12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6H2,(H,20,21) |
InChI-Schlüssel |
GHTDCUARHABGMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C=C(C=C(C2=O)C3=CC=CC=N3)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
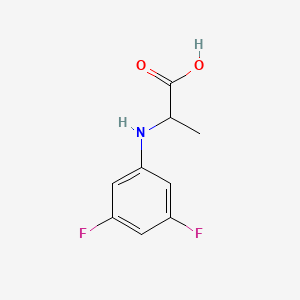
![4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B8593922.png)
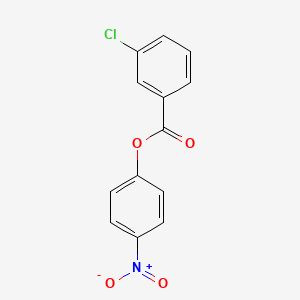

![1-(4-Methoxy-phenyl)-4-[3-(naphth-1-yloxy)-2-hydroxypropyl]-piperazine](/img/structure/B8593941.png)

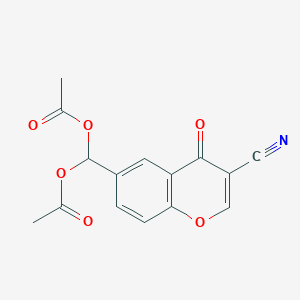
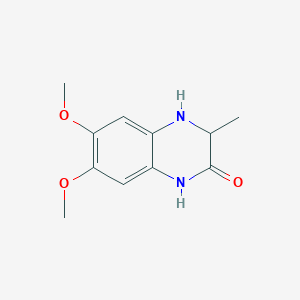
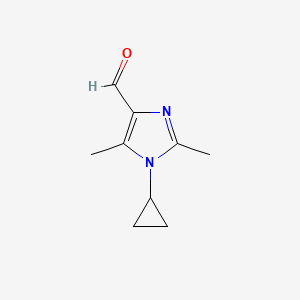
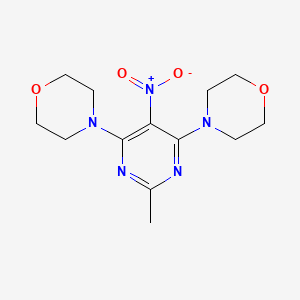


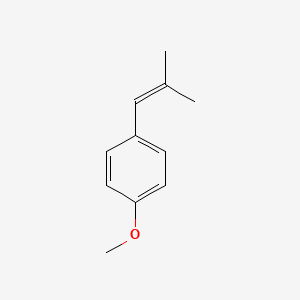
![2-Phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B8594007.png)
